![molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(アミノメチル)-2-オキソ-3-オキサゾリジニル]フェニル]-3-モルホリノン-d4 CAS No. 1330169-92-0](/img/structure/B589491.png)

4-[4-[(5S)-5-(アミノメチル)-2-オキソ-3-オキサゾリジニル]フェニル]-3-モルホリノン-d4

説明

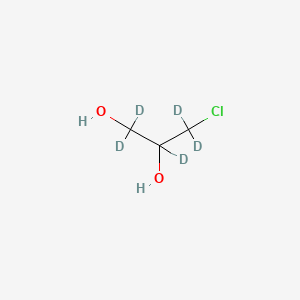

This compound is an intermediate in the synthesis of Rivaroxaban , a highly selective anticoagulant . It is also known as 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3-morpholinone .

Synthesis Analysis

The synthesis of this compound involves two methods . Both methods involve the condensation of different compounds to form an intermediate compound, followed by deprotection to yield the final product . These methods are characterized by mild reaction conditions, convenient operations, facilitated purification, reduced production costs, and environmental friendliness .Molecular Structure Analysis

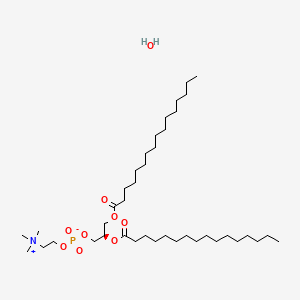

The molecular formula of this compound is C14H17N3O4 . It has a mono-isotopic mass of 327.098572 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and deprotection . These reactions are part of the process of synthesizing Rivaroxaban, an anticoagulant .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.77 . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用

抗凝固剤薬物合成

この化合物は、リバーロキサバンの合成における重要な中間体であり、リバーロキサバンは、非弁膜症性心房細動の患者における脳卒中および全身性塞栓症の予防に用いられる強力な抗凝固剤です . この化合物の重水素化バージョンは、リバーロキサバンの新しい同位体標識バージョンの開発に使用でき、薬物動態研究に役立ちます。

分析用標準品

重水素化された化合物は、質量分析法およびNMR分光法において内部標準として機能し、生物学的サンプル中の薬物の濃度を高精度で定量化する方法を提供します .

作用機序

将来の方向性

特性

IUPAC Name |

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXXSYVEWAYIGZ-ALIZGMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)